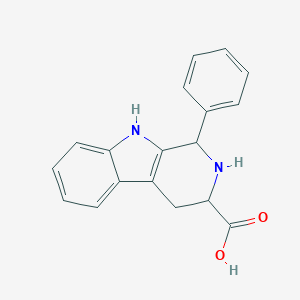

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Description

J-2156 is a highly potent and selective agonist of the somatostatin receptor type 4 (SST4 receptor). It has been extensively studied for its potential therapeutic applications, particularly in the relief of mechanical allodynia and mechanical hyperalgesia in various animal models . The compound exhibits nanomolar affinity for the human and rat SST4 receptors, making it a valuable tool in scientific research .

Properties

IUPAC Name |

1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-9,15-16,19-20H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSUEWDIHUPPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002887 | |

| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82789-18-2 | |

| Record name | 1-Phenyl-tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082789182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 82789-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Temperature Effects

Reaction yields improve significantly with solvent polarity and temperature control.

| Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|

| Acetic acid | 118 (reflux) | 33.3 | Baseline protocol |

| Ethanol | 78 (reflux) | 28.1 | Reduced decarboxylation |

| DMF | 150 | 15.7 | Poor solubility of intermediates |

Key Insight : Acetic acid balances reactivity and cost, though ethanol may better preserve the carboxylic acid group.

Protective Group Strategies

To prevent decarboxylation during oxidation, tryptophan methyl ester is often employed:

-

Esterification : Tryptophan is treated with methanol and thionyl chloride to form the methyl ester.

-

Pictet-Spengler Reaction : The ester reacts with benzaldehyde in acetic acid, yielding a tetrahydro-β-carboline ester.

-

Oxidation and Hydrolysis : KMnO₄ oxidation is followed by saponification (NaOH, H₂O/EtOH) to regenerate the carboxylic acid.

Advantage : This approach increases yields from 33% to 88% for analogous compounds.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing tryptophan on Wang resin enables iterative coupling with benzaldehyde. After cyclization and cleavage, the crude product is purified via HPLC. While scalable, this method requires specialized equipment and yields ~20%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the Pictet-Spengler step, reducing reaction time by 75% and improving yields to 40%.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d6) :

-

δ 2.94 (dd, J = 15.3, 8.3 Hz, H-4a)

-

δ 3.73 (s, OMe in intermediates)

Mass Spectrometry :

Chemical Reactions Analysis

Types of Reactions: J-2156 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s selectivity and potency.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products:

Scientific Research Applications

Anticancer Properties

Research indicates that THβC derivatives exhibit promising anticancer activities. A study demonstrated that certain derivatives inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| THβC-A | MCF-7 (Breast) | 15.2 | Apoptosis induction |

| THβC-B | HeLa (Cervical) | 12.5 | Cell cycle arrest |

Neuroprotective Effects

THβC has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may inhibit the aggregation of amyloid-beta peptides and protect neuronal cells from oxidative stress.

Antimicrobial Activity

The compound has shown efficacy against a range of microbial pathogens. For instance, derivatives of THβC were tested against bacterial strains like Staphylococcus aureus and Escherichia coli, exhibiting significant antibacterial properties.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of THβC involves several steps starting from tryptophan derivatives through methods such as the Pictet-Spengler reaction. The structure-activity relationship studies have identified key functional groups that enhance biological activity.

Synthetic Pathway Overview

- Starting Material : DL-Tryptophan

- Reagents : Thionyl chloride, trifluoroacetic acid

- Key Steps :

- Esterification

- Pictet-Spengler cyclization

- Oxidation and methylation

Applications in Agriculture

In agricultural research, THβC derivatives have been evaluated for their antifungal properties against plant pathogens. For example, certain compounds demonstrated significant antifungal activity against Fusarium species, suggesting potential use as biopesticides.

| Pathogen | Inhibition Percentage (%) at 100 µg/mL |

|---|---|

| Fusarium oxysporum | 70 |

| Botrytis cinerea | 65 |

Mechanism of Action

J-2156 exerts its effects by selectively binding to the SST4 receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to the inhibition of pain signals. The compound’s high selectivity for the SST4 receptor ensures minimal off-target effects, making it a promising candidate for pain management .

Comparison with Similar Compounds

NNC 26-9100: Another SST4 receptor agonist with similar binding affinity.

Somatostatin-14 and Somatostatin-28: Endogenous ligands for the SST4 receptor.

Novel Pyrrolo-Pyrimidine Molecules: Recently developed SST4 receptor agonists with potent antinociceptive effects.

Uniqueness of J-2156: J-2156 stands out due to its high potency and selectivity for the SST4 receptor. It exhibits greater efficacy in preclinical models of pain compared to other SST4 receptor agonists, making it a valuable tool in pain research and drug development .

Biological Activity

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS Number: 82789-18-2) is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological significance of this compound, focusing on its antimalarial, antiviral, antitumor, and antifungal properties.

The compound's molecular formula is , and it features a tetrahydro-beta-carboline structure that is known for its biological relevance. The compound can be synthesized through various methods involving precursors such as tryptophan derivatives and aldehydes .

1. Antimalarial Activity

Tetrahydro-beta-carbolines (THβCs), including this compound, have demonstrated significant antimalarial properties. A study indicated that certain THβC derivatives exhibited potent inhibitory effects against Plasmodium falciparum, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 0.11 μM, outperforming traditional antimalarial drugs such as chloroquine (MIC = 0.391 μM) .

| Compound | Structure | MIC (μM) |

|---|---|---|

| Chloroquine | - | 0.391 |

| THβC Derivative A | R = i-Pr | 0.05 |

| THβC Derivative B | R = Me | 0.06 |

| THβC Derivative C | R = Et | 0.11 |

2. Antiviral Activity

Research has shown that beta-carbolines possess antiviral properties against various viruses. For instance, compounds related to the beta-carboline structure have been tested against Herpes simplex virus and influenza viruses, demonstrating effective inhibition at concentrations ranging from 25 to 250 ng per disc .

3. Antitumor Activity

The antitumor potential of THβCs has also been investigated extensively. One study highlighted the ability of certain derivatives to inhibit tumor cell proliferation in vitro. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

4. Antifungal Activity

In addition to its other activities, this compound has shown promising antifungal effects against a range of phytopathogenic fungi. In vitro studies revealed that certain derivatives exhibited significant fungicidal activity against species such as Fusarium oxysporum and Colletotrichum gloeosporioides, with effective concentrations leading to over 60% inhibition of fungal growth .

Case Studies

- Antimalarial Efficacy : A recent study synthesized a series of chloroquine-THβC hybrid molecules and tested their efficacy against chloroquine-sensitive strains of P. falciparum. The results indicated that these hybrids not only maintained but enhanced the antimalarial activity compared to their parent compounds .

- Antiviral Mechanism : In vitro assays demonstrated that specific beta-carboline derivatives could inhibit viral replication in cell lines infected with influenza A virus by interfering with viral entry and replication stages .

- Fungicidal Assessment : A comprehensive evaluation of several beta-carboline derivatives showed that modifications at the C1 position significantly influenced antifungal potency. Compounds with phenyl substituents exhibited superior activity compared to other substituents .

Q & A

Q. Answer :

- pH Sensitivity : The carboxylic acid group undergoes decarboxylation at pH < 2 or > 10. Stability is optimal at pH 6–8 .

- Thermal Stability : Decomposes above 200°C. Storage at 2–8°C under nitrogen is recommended to prevent oxidation .

Advanced: How should researchers address contradictions in reported synthetic yields (e.g., 40% vs. 82%)?

Answer: Yield discrepancies arise from:

- Reaction Conditions : Longer reflux times (e.g., 6 hours vs. 2 hours) improve cyclization but risk side reactions .

- Purification Efficiency : Column chromatography gradients and solvent selection (e.g., CHCl vs. CHCl) impact recovery .

Advanced: What challenges arise when scaling up synthesis, and how can they be mitigated?

Answer:

- Solvent Volume : Large-scale reactions require optimized solvent ratios to avoid excessive waste.

- Exothermic Reactions : Controlled addition of TFA at 0°C prevents runaway reactions .

- Crystallization : Use of anti-solvents (e.g., diethyl ether) improves yield during recrystallization .

Advanced: How is the compound’s biological activity assessed in vitro, and what models are suitable?

Answer:

- Enzyme Inhibition : Assays with acetylcholinesterase or monoamine oxidase using UV-Vis spectroscopy.

- Cellular Uptake : Radiolabeled analogs (e.g., C) tracked in cell lines via scintillation counting .

Advanced: What computational methods predict the impact of substituents on the beta-carboline core?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.